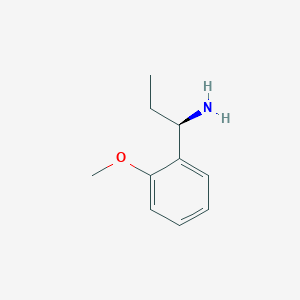

(1R)-1-(2-Methoxyphenyl)propylamine

Description

Overview of Chiral Amines in Organic Chemistry and Asymmetric Synthesis

Chiral amines are organic compounds that contain a nitrogen atom bonded to four different substituents, creating a stereocenter and rendering the molecule non-superimposable on its mirror image. These mirror images are known as enantiomers. In the realm of organic chemistry, chiral amines are indispensable tools. sigmaaldrich.com They serve as versatile building blocks, chiral auxiliaries, and catalysts in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. sigmaaldrich.comrsc.org The ability to control stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different biological effects.

The synthesis of chiral amines is a major focus of research, with methods such as asymmetric hydrogenation of imines and reductive amination being extensively explored. acs.orgnih.gov These techniques often employ transition metal catalysts paired with chiral ligands to achieve high levels of enantioselectivity. nih.gov The development of efficient and selective methods for preparing chiral amines is a continuous pursuit, driven by the ever-increasing demand for enantiomerically pure compounds. wiley.com

Importance of Enantiomerically Pure Amines in Advanced Chemical Research

The demand for enantiomerically pure amines is a driving force in advanced chemical research, largely because of their prevalence in biologically active molecules. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov The physiological effects of a drug can be highly dependent on its stereochemistry. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable side effects.

Therefore, the ability to synthesize and isolate a single, pure enantiomer is of utmost importance in drug discovery and development. ijrpr.com Enantiomerically pure amines are also crucial as resolving agents, which are used to separate racemic mixtures (equal mixtures of both enantiomers) of other chiral compounds, such as carboxylic acids. sigmaaldrich.com This is a classic and still widely used method for obtaining optically active substances. Furthermore, they are integral components in the synthesis of chiral ligands for asymmetric catalysis, further highlighting their central role in the production of other enantiomerically pure molecules.

Structural Characteristics and Stereochemical Descriptors of (1R)-1-(2-Methoxyphenyl)propylamine

This compound is a primary amine with a specific and well-defined three-dimensional structure. Its chemical formula is C10H15NO, and its molecular weight is 165.23 g/mol . sigmaaldrich.com The key structural features include a propyl chain, an amine group, and a methoxyphenyl group.

The stereochemistry of this compound is denoted by the "(1R)" descriptor. This follows the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to the chiral center. In this case, the chiral center is the carbon atom bonded to the amine group, the phenyl ring, the ethyl group (part of the propyl chain), and a hydrogen atom. The "(1R)" designation specifies the absolute configuration at this stereocenter.

The presence of the methoxy (B1213986) group (-OCH3) at the ortho-position (the 2-position) of the phenyl ring is another significant structural characteristic. This substituent can influence the compound's electronic properties and its conformational preferences through steric and electronic interactions. These features are critical in its application as a chiral building block or resolving agent, as they can dictate the stereochemical outcome of reactions in which it participates.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C10H15NO | 165.23 sigmaaldrich.com | |

| 1-Methoxy-2-propylamine (B124608) | 37143-54-7 guidechem.com | C4H11NO | 89.14 chemdad.com |

| 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | 164.20 nih.gov | |

| 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 chemicalbook.com | C11H17ClN2O | 228.72 chemicalbook.com |

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis and its application as a chiral building block or resolving agent in asymmetric synthesis. The development of efficient and stereoselective synthetic routes to this amine is a key objective. This often involves the asymmetric reduction of the corresponding ketone, 1-(2-methoxyphenyl)propan-1-one, or the resolution of the racemic amine.

A significant area of investigation is its use in the synthesis of more complex, biologically active molecules. For example, chiral amines are crucial intermediates in the preparation of certain pharmaceuticals. Research has explored the use of similar chiral amines in the synthesis of drugs like (R,R)-formoterol, an anti-asthma medication. google.com The stereochemistry of the starting amine is critical for obtaining the desired stereoisomer of the final product.

The objectives of this research include:

Developing novel and efficient synthetic methods for the preparation of enantiomerically pure this compound.

Investigating its efficacy as a resolving agent for racemic acids and other chiral compounds.

Utilizing it as a chiral precursor in the total synthesis of natural products and pharmaceutical targets.

Understanding how its specific structural features influence the stereochemical outcome of chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

AOUJHJAMITZHPK-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure 1r 1 2 Methoxyphenyl Propylamine

Classical Resolution Techniques

Classical resolution remains a widely employed strategy for obtaining single enantiomers from a racemic mixture. This approach relies on the physical separation of transient diastereomeric species or the selective reaction of one enantiomer in a racemic pair.

Diastereomeric Salt Formation with Chiral Acids and Bases

A well-established method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orgrsc.org This technique exploits the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. rsc.org The reaction of a racemic amine with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. Due to their distinct crystalline structures and intermolecular interactions, one diastereomer is typically less soluble in a given solvent and will preferentially crystallize, enabling its separation from the more soluble diastereomer. nih.gov Following separation, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. nih.gov For instance, the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) has been successfully achieved using (+)-tartaric acid, where the differing solubilities of the resulting diastereomeric salts in methanol (B129727) allow for their separation. rsc.org Similarly, derivatives of tartaric acid have been employed for the resolution of other structurally related amines. google.com

Table 1: Representative Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| (S)-(+)-Mandelic Acid | Chiral α-Hydroxy Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |

Kinetic Resolution through Chemical or Enzymatic Processes

Kinetic resolution is a powerful method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted, desired enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution, in particular, has gained significant traction due to the high enantioselectivity and mild reaction conditions offered by enzymes such as lipases. nih.gov Lipase B from Candida antarctica (CALB) is a widely used biocatalyst for the kinetic resolution of racemic amines via N-acylation. nih.govnih.gov In this process, the enzyme selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, allowing for the separation of the unreacted (S)-amine from the acylated product. The choice of the acylating agent can significantly influence the efficiency and selectivity of the resolution. nih.gov Studies on the kinetic resolution of the structurally similar 1-methoxy-2-propylamine (B124608) have demonstrated the effectiveness of this approach. nih.govnih.gov

Table 2: Enzymatic Kinetic Resolution of 1-methoxy-2-propylamine using Candida antarctica Lipase B (CALB)

| Acylating Agent | Support | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (R)-amide (%) |

| Diisopropyl malonate | Novozym 435 | MTBE | 4 | 48.7 | 92.0 |

| Isopropyl 2-ethoxyacetate | Magnetic Nanoparticles | MTBE | 6 | ~45 | >99 |

Data sourced from studies on 1-methoxy-2-propylamine. nih.govnih.gov

Asymmetric Synthetic Approaches

Asymmetric synthesis offers a more direct and atom-economical route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner.

Enantioselective Reductions of Prochiral Ketones or Imines Precursors

A prominent strategy for the asymmetric synthesis of chiral amines is the enantioselective reduction of a prochiral precursor, such as a ketone or an imine. This transformation is typically achieved using a chiral catalyst that facilitates the delivery of a hydride from a reducing agent to one face of the carbonyl or imine double bond.

The synthesis of (1R)-1-(2-methoxyphenyl)propylamine can be envisioned through the enantioselective reduction of 2-methoxypropiophenone. While specific catalysts for this exact transformation are not extensively detailed in readily available literature, the general principle is well-established. Chiral oxazaborolidine catalysts, developed by Corey, Itsuno, and others, are known to effectively catalyze the enantioselective reduction of a wide range of prochiral ketones using borane (B79455) reagents. Similarly, transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are powerful catalysts for the asymmetric hydrogenation of ketones and imines, often providing high enantioselectivity under mild conditions.

Biocatalytic Transformations (e.g., Transaminases, Reductases)

Biocatalysis has emerged as a green and highly efficient tool for the synthesis of chiral amines. nih.gov Transaminases (TAs), in particular, have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones to produce optically pure amines. nih.gov These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor and require an amine donor, such as isopropylamine, to transfer the amino group to the ketone substrate. nih.gov

The synthesis of the (S)-enantiomer of the related 1-methoxy-2-propylamine from 1-methoxy-2-propanone has been demonstrated using a transaminase, achieving high enantiomeric excess. nih.gov By selecting an appropriate (R)-selective transaminase, this methodology can be applied to the synthesis of this compound from 2-methoxypropiophenone. The use of whole-cell biocatalysts can simplify the process by providing the necessary cofactor regeneration machinery.

Table 3: Representative Biocatalytic Amination of a Prochiral Ketone

| Substrate | Biocatalyst | Amine Donor | Product Enantiomer | Enantiomeric Excess (%) |

| 1-methoxy-2-propanone | Transaminase Mutant | Isopropylamine | (S)-1-methoxy-2-propylamine | >99 |

Data based on the synthesis of the (S)-enantiomer of a related compound. nih.gov

Imine reductases (IREDs) represent another class of enzymes that can be utilized for the synthesis of chiral amines through the enantioselective reduction of imines, which can be formed in situ from a ketone and an amine source. researchgate.net

Asymmetric Alkylation Reactions

Asymmetric alkylation provides another synthetic route to chiral amines. This approach typically involves the deprotonation of a suitable precursor to form a nucleophilic species that then reacts with an alkylating agent in the presence of a chiral ligand or auxiliary. The chiral environment created by the ligand or auxiliary directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.

While less commonly reported for the specific synthesis of this compound, general methodologies for the asymmetric alkylation of compounds containing a benzylic C-H bond exist. For instance, the deprotonation of a benzylic position followed by reaction with an ethyl halide in the presence of a chiral lithium amide base could potentially afford the desired product with enantiomeric excess. The efficiency and stereoselectivity of such reactions are highly dependent on the substrate, base, chiral ligand, and reaction conditions.

Multi-Step Synthetic Sequences and Strategic Retrosynthesis

The enantiomerically pure amine, this compound, is a chiral building block whose synthesis requires careful strategic planning to control the stereochemistry at the C1 position. The development of an efficient synthetic route is typically guided by retrosynthetic analysis, a technique where the target molecule is deconstructed into simpler, commercially available starting materials.

Retrosynthetic Strategy

A primary retrosynthetic disconnection for this compound involves the carbon-nitrogen bond of the primary amine. This leads back to a corresponding ketone, 2-methoxypropiophenone. This disconnection suggests that a key step in the forward synthesis could be an asymmetric reductive amination of the ketone, which would form the chiral center and the amine simultaneously.

Another logical disconnection is at the alcohol precursor stage. The target amine can be envisioned as arising from a chiral alcohol, (1R)-1-(2-methoxyphenyl)propan-1-ol. This alcohol intermediate can, in turn, be derived from the same prochiral ketone, 2-methoxypropiophenone, via asymmetric reduction. This two-step approach allows for the use of well-established methods for asymmetric ketone reduction. The subsequent conversion of the chiral alcohol to the chiral amine must proceed with either predictable inversion or retention of stereochemistry.

These retrosynthetic pathways form the basis for logical and efficient multi-step syntheses designed to achieve high enantiomeric purity.

Multi-Step Synthetic Sequences

Based on the retrosynthetic analysis, several multi-step sequences can be devised to produce this compound. A common and effective method involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

Synthesis via Chiral Auxiliary-Directed Reductive Amination

One established strategy for synthesizing chiral amines is through the diastereoselective reductive amination of a ketone using a chiral amine as an auxiliary. A relevant analogue, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, has been synthesized using (R)-α-methylphenethylamine as a chiral auxiliary. google.com This methodology can be adapted for the synthesis of the target compound.

The sequence begins with the reaction of 2-methoxypropiophenone with a chiral amine, such as (R)-α-methylphenethylamine, to form a chiral imine or enamine intermediate. This is followed by catalytic hydrogenation. The steric influence of the chiral auxiliary directs the addition of hydrogen from a specific face, leading to the formation of a diastereomeric amine. In this process, a catalyst like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) is often employed. google.com

The resulting diastereomeric amine can then be purified, if necessary, by methods such as crystallization or chromatography. The final step involves the removal of the chiral auxiliary, typically by hydrogenolysis, to yield the desired enantiomerically pure primary amine. A subsequent N-benzylation step can be performed if a protected amine is required for further synthetic manipulations. google.com

Table 1: Synthetic Sequence via Chiral Auxiliary

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methoxypropiophenone | (R)-α-methylphenethylamine, Toluene, Dean-Stark trap | Chiral Imine Intermediate |

| 2 | Chiral Imine Intermediate | H₂, Pt/C or Pd/C, Methanol | Diastereomeric secondary amine |

Synthesis via Asymmetric Reduction and Subsequent Amination

An alternative and powerful strategy involves the initial asymmetric reduction of the prochiral ketone, 2-methoxypropiophenone, to form the chiral alcohol (1R)-1-(2-methoxyphenyl)propan-1-ol. This transformation is a cornerstone of modern asymmetric synthesis and can be achieved with high enantioselectivity using various catalytic systems, such as those developed by Noyori.

Once the chiral alcohol is obtained in high enantiomeric purity, it must be converted into the primary amine. This requires transforming the hydroxyl group into a good leaving group, followed by displacement with a nitrogen-based nucleophile.

Activation of the Alcohol: The hydroxyl group is a poor leaving group and must be activated. This is typically done by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic Substitution: The resulting sulfonate is an excellent leaving group and can be displaced by a nitrogen nucleophile in an SN2 reaction. A common nitrogen source is sodium azide (B81097) (NaN₃). The azide intermediate is then reduced to the primary amine, typically using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd/C). This two-step sequence (azide formation and reduction) reliably produces the amine with inversion of stereochemistry.

Table 2: Synthetic Sequence via Asymmetric Reduction

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methoxypropiophenone | Chiral catalyst (e.g., Noyori's catalyst), H₂ or isopropanol (B130326) | (1R)-1-(2-Methoxyphenyl)propan-1-ol |

| 2 | (1R)-1-(2-Methoxyphenyl)propan-1-ol | p-Toluenesulfonyl chloride, Pyridine | (1R)-1-(2-Methoxyphenyl)propyl tosylate |

| 3 | (1R)-1-(2-Methoxyphenyl)propyl tosylate | Sodium azide (NaN₃), DMF | (1S)-1-azido-1-(2-methoxyphenyl)propane |

*Note: The SN2 reaction with azide proceeds with inversion of configuration, leading to the (S)-enantiomer from the (R)-alcohol. To obtain the target (R)-amine via this route, one would need to start with the (S)-alcohol.

These multi-step sequences represent viable and scalable strategies for the synthesis of enantiomerically pure this compound, leveraging established principles of asymmetric synthesis and functional group interconversion.

Stereochemical Characterization and Advanced Analysis of 1r 1 2 Methoxyphenyl Propylamine

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a critical measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. The determination of ee for (1R)-1-(2-Methoxyphenyl)propylamine relies on high-precision analytical techniques that can differentiate between its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

For the analysis of primary amines like 1-(2-Methoxyphenyl)propylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. The addition of small amounts of an acidic or basic additive can further improve peak shape and selectivity.

| Parameter | Typical Value |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak series) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds. Similar to chiral HPLC, this technique employs a capillary column coated with a chiral stationary phase.

For primary amines, derivatization is often necessary to improve volatility and chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetyl derivative. The separation is then carried out on a chiral column, frequently one based on cyclodextrin (B1172386) derivatives.

Specific GC analysis of 1-(2-Methoxyphenyl)propylamine enantiomers is not widely documented. However, a method for the closely related 1-Methoxy-2-propylamine (B124608) enantiomers (as N-acetyl derivatives) provides a relevant example of the conditions that would be employed. sigmaaldrich.comsigmaaldrich.com

| Parameter | Example Condition sigmaaldrich.comsigmaaldrich.com |

| Chiral Stationary Phase | Astec® CHIRALDEX™ B-PH (a beta-cyclodextrin (B164692) derivative) |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film thickness |

| Oven Temperature | Isothermal, e.g., 120 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Carrier Gas | Helium |

| Expected Outcome | Separation of the derivatized enantiomers with different retention times, allowing for ee calculation. |

The integration of the resulting peaks allows for the quantification of each enantiomer and the determination of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral auxiliary reagents. These reagents, which can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.

For amines, chiral solvating agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) are commonly used. wikipedia.orgresearchgate.net In the presence of a CSA, the enantiomers of 1-(2-Methoxyphenyl)propylamine would form transient diastereomeric complexes, leading to the splitting of certain proton signals in the ¹H NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers with distinct NMR spectra. This method provides a stable sample for analysis but requires a quantitative reaction without kinetic resolution.

While specific NMR studies using chiral auxiliaries for this compound are not detailed in the available literature, the general approach is well-established for chiral amines.

| Technique | Principle | Expected Observation |

| NMR with Chiral Solvating Agent (e.g., BINOL) | Formation of transient diastereomeric complexes. | Splitting of specific proton signals (e.g., the methine proton adjacent to the nitrogen) for the two enantiomers. |

| NMR with Chiral Derivatizing Agent | Covalent bonding to form stable diastereomers. | Appearance of distinct sets of signals for each diastereomer in the NMR spectrum. |

The ratio of the integrated peak areas of the diastereotopically resolved signals directly corresponds to the enantiomeric ratio of the sample.

Assignment of Absolute Configuration

Determining the absolute spatial arrangement of atoms in a chiral molecule is a critical step in its complete stereochemical characterization. For this compound, this is typically achieved through methods that provide definitive three-dimensional structural information.

X-ray Crystallography of Diastereomeric Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. Since enantiomers crystallize in mirror-image lattices and produce identical diffraction patterns (except for anomalous dispersion effects), it is often necessary to first form a diastereomeric salt.

This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid. The resulting diastereomeric salts, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate, have different physical properties and can often be separated by crystallization. A single crystal of one of the diastereomeric salts is then subjected to X-ray diffraction analysis. The known absolute configuration of the chiral resolving agent allows for the unambiguous assignment of the absolute configuration of the amine.

Although a specific crystal structure for a diastereomeric salt of 1-(2-Methoxyphenyl)propylamine is not publicly available, this method has been successfully applied to similar compounds, such as 2-methylamino-1-phenylpropane, to determine their absolute configuration. mdpi.com

| Method | Procedure | Outcome |

| X-ray Crystallography of Diastereomeric Salt | 1. React racemic 1-(2-methoxyphenyl)propylamine with an enantiopure chiral acid (e.g., (R,R)-tartaric acid). 2. Separate the resulting diastereomeric salts by crystallization. 3. Analyze a single crystal of one diastereomer by X-ray diffraction. | Unambiguous determination of the three-dimensional structure and thus the absolute configuration of the amine. |

Spectroscopic Methods (e.g., Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a reference compound with a known configuration or to a theoretically calculated spectrum. mtoz-biolabs.com

For aromatic compounds like this compound, the electronic transitions of the phenyl ring give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophore and the chiral center.

While a specific CD spectrum for this compound is not found in the surveyed literature, the general approach for arylpropylamines involves analyzing the CD bands in the aromatic region (typically 200-300 nm). mdpi.com The absolute configuration can often be assigned based on empirical rules that correlate the sign of the Cotton effect with the stereochemistry at the benzylic position. For more complex cases, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the CD spectrum for a given absolute configuration, which is then compared with the experimental spectrum for a definitive assignment. nih.gov

| Spectroscopic Method | Principle | Application to this compound |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | The sign of the Cotton effects associated with the phenyl chromophore can be correlated to the absolute configuration at the chiral center, often with the aid of empirical rules or theoretical calculations. |

Correlation with Compounds of Known Configuration

The determination of the absolute stereochemistry of a chiral molecule is a critical step in its characterization. For this compound, establishing the '(R)' configuration relies on correlating it with compounds whose absolute configurations are already known. This is typically achieved through chemical or spectroscopic methods that create a direct link between the unknown compound and a known chiral standard.

One of the most established methods for determining the absolute configuration of a chiral amine is through chemical resolution by the formation of diastereomeric salts. stereoelectronics.orglibretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. stereoelectronics.orglibretexts.org This difference allows for their separation by methods like fractional crystallization. stereoelectronics.orgrsc.org

For a primary amine such as 1-(2-Methoxyphenyl)propylamine, a common and effective resolving agent is an enantiomerically pure chiral acid like (+)-tartaric acid. libretexts.org The reaction of racemic 1-(2-Methoxyphenyl)propylamine with (2R,3R)-tartaric acid would yield two diastereomeric salts: [(1R)-1-(2-Methoxyphenyl)propylammonium]-[(2R,3R)-tartrate] and [(1S)-1-(2-Methoxyphenyl)propylammonium]-[(2R,3R)-tartrate]. Due to their different spatial arrangements, these salts will have distinct crystalline structures and solubilities, allowing one to be selectively crystallized from a suitable solvent. stereoelectronics.org

Once one of the diastereomeric salts is isolated in pure form, the chiral amine can be liberated by treatment with a base. The absolute configuration of the now-resolved amine is then known by inference from the known configuration of the resolving agent used. For instance, if the less soluble salt is determined by a method like X-ray crystallography to be the (R)-amine-(R,R)-tartrate salt, then all subsequent batches resolved in the same manner can be confidently assigned the (R)-configuration without repeated crystallographic analysis.

Another powerful technique for correlating stereochemistry involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers of the amine into diastereomeric amides, which can then be analyzed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orghebmu.edu.cn Reagents such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), developed by Mosher, or methoxyphenylacetic acid (MPA) are frequently employed for this purpose. hebmu.edu.cnresearchgate.net

When this compound and its (1S)-enantiomer are reacted with a single enantiomer of a CDA, for example (R)-MPA, two different diastereomeric amides are formed. In the NMR spectrum, the protons (¹H NMR) or other nuclei (e.g., ¹⁹F NMR if using MTPA) in the vicinity of the newly formed chiral center will experience different magnetic environments in each diastereomer. frontiersin.orgresearchgate.net This results in different chemical shifts for the corresponding signals. By analyzing the differences in these chemical shifts (Δδ values) and applying established models that correlate these differences to the spatial arrangement of the substituents around the stereocenter, the absolute configuration of the original amine can be determined. nih.gov These models are built upon extensive empirical data from compounds of known configuration, thus providing a direct correlation.

The table below illustrates the principles of these correlational methods.

| Method | Principle | Known Compound (Example) | Resulting Products | Separation/Analysis | Outcome |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a single enantiomer of a chiral acid to form separable diastereomeric salts. stereoelectronics.orglibretexts.org | (2R,3R)-Tartaric Acid | Diastereomeric salts with different solubilities. stereoelectronics.org | Fractional Crystallization | Isolation of one enantiomer of the amine with a known configuration inferred from the resolving agent. |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomeric amides by reacting the amine with a CDA, leading to distinct NMR signals. frontiersin.orghebmu.edu.cn | (R)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Diastereomeric amides. | ¹H or ¹⁹F NMR Spectroscopy | Determination of absolute configuration by comparing chemical shift differences (Δδ) to established models. nih.gov |

These methods, by relating the physicochemical properties of derivatives of this compound to the well-established configurations of chiral standards like tartaric acid or MTPA, provide a robust and reliable foundation for its stereochemical assignment.

Reactivity Profile and Mechanistic Investigations of 1r 1 2 Methoxyphenyl Propylamine

General Amine Reactivity and Functional Group Transformations

As a primary amine, (1R)-1-(2-Methoxyphenyl)propylamine undergoes a variety of reactions characteristic of this functional group. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic. This inherent reactivity allows for numerous functional group transformations, including acylation, alkylation, and condensation reactions.

The primary amine functionality is characterized by a lone pair of electrons on the nitrogen atom, which is the source of its nucleophilicity. dicp.ac.cn This allows it to attack electron-deficient centers. The nucleophilicity of the amine in this compound is modulated by several factors:

Steric Hindrance: The presence of the propyl group and the adjacent 2-methoxyphenyl ring creates steric bulk around the nitrogen atom. This can hinder its approach to highly congested electrophilic centers.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the ortho-position of the phenyl ring exerts a significant electronic influence. It is an electron-donating group through resonance, which increases the electron density on the aromatic ring and can indirectly influence the basicity and nucleophilicity of the amine.

The general trend of amine nucleophilicity is influenced by factors like solvent, steric bulk, and electronic effects, as summarized in the table below.

| Factor | Influence on Nucleophilicity | Rationale |

| Alkyl Substitution | Generally increases with more alkyl groups (primary < secondary), but tertiary amines can be less nucleophilic due to sterics. researchgate.net | Alkyl groups are electron-donating, increasing electron density on the nitrogen. |

| Steric Hindrance | Decreases nucleophilicity. researchgate.net | Bulky groups physically obstruct the nitrogen's lone pair from attacking an electrophile. |

| Electron-withdrawing Groups | Decrease nucleophilicity. researchgate.net | These groups pull electron density away from the nitrogen, making the lone pair less available. |

| Solvent | Can stabilize or destabilize the amine or transition state, affecting reaction rates. | Protic solvents can hydrogen-bond with the amine, affecting its reactivity. |

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). nih.govatlantis-press.com This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. mdpi.comresearchgate.net

The reaction of this compound with a generic aldehyde or ketone proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. mdpi.comnih.gov Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is then eliminated to form a C=N double bond. nih.gov

The formation of an imine from this compound is significant as it allows for the introduction of the chiral amine into a new molecular scaffold. The resulting imine can then be used in further synthetic transformations. For instance, reduction of the imine would yield a secondary amine, a common strategy in medicinal chemistry and materials science. researchgate.net

Stereocontrol and Diastereoselective Reactions

The inherent chirality of this compound, stemming from the stereocenter at the carbon atom attached to the amine group, makes it a valuable component in asymmetric synthesis. When this chiral amine reacts with another prochiral molecule, it can induce the formation of one diastereomer in excess over the other. This process, known as diastereoselection, is fundamental to modern organic synthesis.

While specific documented uses in the literature for this exact molecule are specialized, chiral amines of this type are widely employed as:

Chiral Auxiliaries: The amine can be temporarily attached to a substrate, direct a subsequent stereoselective reaction, and then be cleaved off.

Chiral Ligands: It can be used as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. dicp.ac.cn For example, chiral amines are often reacted with other molecules to form bidentate or multidentate ligands that can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction. dicp.ac.cn

Chiral Resolving Agents: Its basic nature allows it to form diastereomeric salts with racemic acids, which can often be separated by crystallization.

The effectiveness of stereocontrol often depends on the steric and electronic properties of the directing group. The 2-methoxyphenyl moiety can play a crucial role in orienting the substrate through non-covalent interactions, thereby leading to high levels of diastereoselectivity in reactions like alkylations, additions, and cyclizations.

Mechanistic Pathways of Derivatization and Transformation Reactions

The derivatization of this compound primarily follows mechanistic pathways typical for primary amines.

Mechanism of Imine Formation: The reaction with a carbonyl compound proceeds through a well-established multi-step mechanism: mdpi.comnih.gov

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a better leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a positively charged iminium ion.

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen to yield the neutral imine product.

Other Transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides proceeds via nucleophilic acyl substitution to form amides. The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to expel a leaving group (e.g., chloride).

N-Alkylation: Reaction with alkyl halides can occur via an Sₙ2 mechanism, where the amine acts as a nucleophile. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Influence of the 2-Methoxyphenyl Moiety on Chemical Behavior

The 2-methoxyphenyl group is not merely a passive substituent; it actively influences the reactivity of the propylamine (B44156) side chain through a combination of electronic and steric effects.

Steric Influence: The ortho-positioning of the methoxy group introduces significant steric bulk near the chiral center and the amine. This steric hindrance can:

Influence the trajectory of incoming reagents, leading to enhanced diastereoselectivity in asymmetric reactions.

Restrict the rotation around the C-C bond connecting the phenyl ring and the propylamine unit, potentially locking the molecule into a preferred conformation. This conformational rigidity is often a desirable trait in the design of chiral ligands and catalysts.

The interplay of these effects is summarized below.

| Feature of 2-Methoxyphenyl Group | Consequence on Chemical Behavior |

| Ortho-Methoxy (-OCH₃) Group | Provides steric bulk near the reaction center, potentially enhancing facial selectivity in diastereoselective reactions. |

| Oxygen Lone Pairs | Can act as a Lewis basic site for chelation with metal catalysts, helping to organize the transition state. |

| Electron-Donating Nature | Increases electron density on the phenyl ring and can subtly modulate the amine's basicity and nucleophilicity. |

Applications of 1r 1 2 Methoxyphenyl Propylamine in Asymmetric Synthesis

As a Chiral Building Block (Chiral Synthon)

Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. This strategy is a cornerstone of modern drug discovery and development.

Enantioselective Construction of Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on the use of chiral building blocks to ensure the final drug product has the correct three-dimensional structure for optimal interaction with its biological target. While a vast array of chiral amines are utilized for this purpose, specific examples detailing the incorporation of (1R)-1-(2-Methoxyphenyl)propylamine into pharmaceutical intermediates were not found in the reviewed literature.

Synthesis of Complex Organic Scaffolds

Beyond pharmaceuticals, chiral building blocks are instrumental in the construction of complex molecular architectures with defined stereochemistry, which are crucial in materials science and agrochemicals. Despite a thorough search, no literature was identified that describes the use of this compound as a foundational chiral unit for the synthesis of such complex organic scaffolds.

As a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

Inducing Stereoselectivity in Carbon-Carbon Bond Forming Reactions

Chiral auxiliaries are widely employed to control the stereochemistry of carbon-carbon bond forming reactions, such as alkylations and aldol (B89426) reactions. These reactions are fundamental for building the carbon skeletons of organic molecules. No specific studies demonstrating the application of this compound as a chiral auxiliary to induce stereoselectivity in these transformations have been reported.

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed asymmetric synthesis, a chiral ligand coordinates to a metal center to create a chiral catalyst. This catalyst then steers the reaction to produce a predominantly single enantiomer of the product. This is a powerful and often highly efficient method for asymmetric synthesis. A search for the use of this compound as a chiral ligand in such reactions did not yield any specific examples or data.

Design and Synthesis of Ligand Frameworks Incorporating the Amine Scaffold

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The incorporation of the this compound scaffold into ligand frameworks aims to create a well-defined and sterically hindered chiral environment around a metal center. This is typically achieved by transforming the primary amine functionality into a coordinating group, such as an amide or an imine, which can then be part of a bidentate or multidentate ligand structure.

The synthesis of such ligands often involves standard organic transformations. For instance, the amine can be acylated with a phosphorus-containing carboxylic acid or reacted with a phosphorus-containing aldehyde to form a phosphine-imine or a related P,N-ligand. The methoxy (B1213986) group at the ortho position of the phenyl ring can offer secondary coordination potential or enforce a specific conformation of the ligand through steric interactions, thereby enhancing the enantioselectivity of the catalytic process.

While the specific synthesis of ligands derived from this compound is not extensively documented in readily available literature, the principles of chiral ligand design suggest its potential as a precursor to a variety of ligand classes, including but not limited to phosphine-aminophosphine, phosphine-oxazoline, and bis(oxazoline) type ligands. The modular nature of this amine allows for systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the amine or by incorporating it into different heterocyclic systems.

Evaluation in Asymmetric Catalytic Processes (e.g., Hydrogenation, Allylic Alkylation)

Once synthesized, ligands incorporating the this compound scaffold would be evaluated in various asymmetric catalytic processes to determine their efficacy in inducing chirality. Key reactions where such ligands could be applied include asymmetric hydrogenation and asymmetric allylic alkylation.

Asymmetric Hydrogenation:

In asymmetric hydrogenation, a chiral catalyst, typically a rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand, is used to deliver hydrogen to a prochiral olefin, leading to the formation of one enantiomer of the product in excess. A hypothetical catalyst system employing a ligand derived from this compound would be tested with standard benchmark substrates, such as derivatives of α-acetamidocinnamic acid or itaconic acid. The performance of the catalyst would be assessed by measuring the enantiomeric excess (ee) and the conversion of the reaction.

Hypothetical Data for Asymmetric Hydrogenation of Methyl α-acetamidocinnamate:

| Entry | Catalyst Precursor | Ligand (Hypothetical) | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | [Rh(COD)₂]BF₄ | L1 | CH₂Cl₂ | 10 | 25 | >99 | 85 (R) |

| 2 | [Rh(COD)₂]BF₄ | L2 | Toluene | 10 | 25 | 98 | 92 (R) |

L1 and L2 are hypothetical ligands derived from this compound.

Asymmetric Allylic Alkylation:

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In this reaction, a chiral ligand is crucial for controlling the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. Ligands derived from this compound could be employed in this context, with the expectation that the chiral environment created by the ligand would direct the incoming nucleophile to one face of the allylic substrate.

Hypothetical Data for Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate:

| Entry | Pd Source | Ligand (Hypothetical) | Nucleophile | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | [Pd(π-allyl)Cl]₂ | L1 | Dimethyl malonate | BSA, AcOK | CH₂Cl₂ | 92 | 90 (S) |

| 2 | Pd₂(dba)₃ | L2 | Nitromethane | NaH | THF | 88 | 85 (S) |

L1 and L2 are hypothetical ligands derived from this compound. BSA = N,O-Bis(trimethylsilyl)acetamide, dba = dibenzylideneacetone, KHMDS = Potassium bis(trimethylsilyl)amide.

The research in this area would focus on optimizing reaction conditions, such as the choice of metal precursor, solvent, temperature, and additives, to maximize both the yield and the enantioselectivity of the transformation. The electronic and steric influence of the o-methoxy group would be of particular interest in elucidating the mechanism of enantioselection.

Derivatization Strategies for Synthetic and Analytical Enhancement of 1r 1 2 Methoxyphenyl Propylamine

Preparation of Chiral Derivatizing Agents

The resolution of racemic mixtures of amines like 1-(2-methoxyphenyl)propylamine is a critical step in obtaining the enantiomerically pure (1R)-isomer. This is often achieved by using chiral derivatizing agents (CDAs), also known as chiral resolving agents. These agents are themselves enantiomerically pure compounds that react with the racemic amine to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can then be separated.

A common and effective class of chiral resolving agents for amines are chiral carboxylic acids. rsc.orglibretexts.org These acids form diastereomeric salts with the amine, which can often be separated by fractional crystallization due to differences in their solubility. stereoelectronics.org The choice of the resolving agent is crucial and is often determined empirically. rsc.org

Commonly Used Chiral Acids for Amine Resolution:

| Chiral Derivatizing Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy carboxylic acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

Formation of Diastereomeric Derivatives for Separation and Analysis

Beyond preparative separation, the formation of diastereomeric derivatives is a powerful tool for the analytical determination of enantiomeric purity. By reacting the chiral amine with a suitable chiral derivatizing agent, a mixture of diastereomers is produced, which can be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). In the NMR spectrum, the corresponding protons or other nuclei of the two diastereomers will have slightly different chemical shifts, allowing for their quantification. rsc.org

A widely used chiral derivatizing agent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. rsc.org The acid chloride, Mosher's acid chloride, reacts with the amine to form stable diastereomeric amides, often referred to as Mosher's amides.

The analysis of the ¹H or ¹⁹F NMR spectra of these amides allows for the determination of the enantiomeric excess of the original amine. A general procedure for the formation of Mosher's amides involves dissolving the amine in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) for direct NMR analysis, and reacting it with (R)- or (S)-Mosher's acid chloride in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Strategies for Protecting Group Manipulation on the Amine Functionality

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a protecting group, which can be later removed under specific conditions. fishersci.co.uk

A very common and versatile protecting group for amines is the tert-butoxycarbonyl (Boc) group. fishersci.co.ukorganic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukwordpress.com The reaction conditions are generally mild and flexible, with solvents like water, methanol (B129727), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being commonly used. fishersci.co.ukwordpress.com The resulting N-Boc protected amine is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. organic-chemistry.org

Typical Conditions for Boc Protection of an Amine:

| Reagent | Role |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source |

| Triethylamine or DMAP | Base |

| Methanol/Water or THF | Solvent |

The removal of the Boc group, or deprotection, is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM). fishersci.co.uk This orthogonal stability—stable to base, labile to acid—makes the Boc group highly valuable in synthetic strategies. organic-chemistry.org

Synthesis of Analogues and Homologues for Structure-Reactivity Studies

The synthesis of analogues and homologues of (1R)-1-(2-Methoxyphenyl)propylamine is crucial for understanding structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the structure of the parent compound and evaluating the effects of these changes on its biological or chemical properties, researchers can identify key structural features responsible for its activity.

One common strategy for creating analogues is N-alkylation or N-acylation of the primary amine. For example, N-benzylation can be achieved by reacting the amine with benzaldehyde (B42025) in the presence of a reducing agent (reductive amination) or with a benzyl (B1604629) halide. A patent describes the synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine, a close analogue, by reacting 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde and hydrogen in the presence of a catalyst. nus.edu.sg A similar approach could be readily applied to synthesize N-benzyl-(1R)-1-(2-methoxyphenyl)propylamine.

General Scheme for N-Benzylation:

This compound + Benzaldehyde --(Catalyst, H₂)--> N-Benzyl-(1R)-1-(2-methoxyphenyl)propylamine

N-acylation, the reaction of the amine with an acylating agent like an acid chloride or anhydride (B1165640), yields amides. orientjchem.org This modification introduces an amide bond and can significantly alter the compound's properties. The reaction conditions for N-acylation are often mild and can be performed with or without a catalyst. orientjchem.org

The synthesis and study of such analogues, where the nature of the substituent on the nitrogen atom is varied (e.g., alkyl, aryl, acyl groups of different sizes and electronic properties), can provide valuable insights into how the structure of the molecule influences its interactions with biological targets or its performance in chemical transformations.

Theoretical and Computational Investigations of 1r 1 2 Methoxyphenyl Propylamine

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (1R)-1-(2-methoxyphenyl)propylamine are crucial determinants of its chemical and biological activity. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule, known as conformers, and to understand the energy barriers between them.

Conformational Analysis: The presence of a flexible propyl side chain and the methoxy-substituted phenyl ring in this compound gives rise to a complex potential energy surface with multiple local minima. The rotation around the C-C and C-N bonds of the propylamine (B44156) chain, as well as the rotation of the methoxy (B1213986) group, leads to various possible conformers. Quantum chemical studies on related phenethylamines have shown that the conformational preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dispersive interactions between the amino group and the phenyl ring. daneshyari.com For this compound, the interaction between the lone pair of the nitrogen atom and the π-system of the phenyl ring, as well as potential hydrogen bonding between the amine protons and the methoxy oxygen, are expected to play a significant role in determining the relative stability of different conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states and the transitions between them. In the context of its use as a chiral resolving agent or a precursor in asymmetric synthesis, MD simulations can be employed to understand how the molecule interacts with other chiral molecules in a solvent environment. nih.gov These simulations can reveal the preferred binding modes and the role of solvent molecules in stabilizing the diastereomeric complexes formed during chiral recognition processes. nih.gov

| Computational Method | Focus of Investigation | Key Insights for this compound |

| Conformational Search (e.g., using molecular mechanics or semi-empirical methods) | Identification of low-energy conformers. | Predicts the most likely shapes the molecule will adopt in solution. |

| Quantum Chemical Calculations (e.g., DFT) | Accurate determination of the relative energies of conformers and rotational barriers. | Provides a quantitative measure of the stability of different conformers. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational dynamics and intermolecular interactions over time. | Simulates how the molecule moves and interacts with its environment, crucial for understanding its role in dynamic processes like chiral recognition. |

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. capes.gov.br For this compound, DFT calculations can provide a wealth of information that is highly complementary to experimental findings.

DFT calculations allow for a detailed analysis of the electronic properties of this compound. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of the molecule's reactivity.

The HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-rich regions of the molecule, such as the amino group and the methoxy-substituted phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) , on the other hand, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, corresponding to their high electron density and nucleophilic character. Positive potential regions (blue) would be located around the amine and aliphatic protons.

| Descriptor | Information Provided | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Fukui Functions | Local reactivity descriptor. | Pinpoints the specific atoms most likely to participate in a chemical reaction. |

DFT calculations are invaluable for studying the mechanisms of chemical reactions involving this compound. This includes its synthesis, for instance, through reductive amination, or its application in chiral resolutions where it forms diastereomeric salts.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. For example, in a chiral resolution process, DFT can be used to model the formation of diastereomeric complexes between the (R)-amine and the enantiomers of a chiral acid. The calculated energy difference between the two diastereomeric transition states leading to salt formation can explain the observed enantioselectivity of the resolution.

Transition State Analysis: The geometry of the transition state provides crucial information about the mechanism of a reaction. For instance, in an N-acylation reaction, DFT can elucidate the structure of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group. Vibrational frequency calculations are performed to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency).

Molecular Modeling of Stereochemical Induction and Chiral Recognition

The ability of this compound to induce stereochemistry in a reaction or to recognize other chiral molecules is at the heart of its utility in asymmetric synthesis. nih.gov Molecular modeling techniques, such as molecular docking and the analysis of non-covalent interactions, are employed to understand these phenomena at a molecular level. nih.govnih.gov

Stereochemical Induction: When used as a chiral auxiliary, the this compound moiety directs the approach of a reagent to one face of a prochiral substrate. Molecular modeling can help to rationalize the observed stereoselectivity by identifying the most stable conformation of the chiral auxiliary-substrate complex and the transition state of the stereodetermining step. The steric bulk of the methoxyphenylpropyl group and specific non-covalent interactions, such as hydrogen bonds or π-π stacking, are often the key factors controlling the stereochemical outcome.

Chiral Recognition: In chiral resolution, the separation of enantiomers is based on the differential stability of the diastereomeric complexes formed between the chiral resolving agent and the enantiomers of the analyte. rsc.org Molecular docking simulations can be used to predict the binding modes of the two enantiomers to this compound. An analysis of the interaction energies and the specific intermolecular contacts (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) within the docked complexes can reveal the origin of the chiral recognition. acs.org The "three-point interaction model" is a classic framework for understanding chiral recognition, and molecular modeling can help to identify the three crucial points of interaction. nih.gov

| Modeling Technique | Application | Insights for this compound |

| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Elucidates the binding modes of enantiomers to this compound during chiral resolution. |

| Non-Covalent Interaction (NCI) Analysis | Visualizing and quantifying weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. | Identifies the specific interactions that stabilize one diastereomeric complex over the other, explaining the basis of chiral discrimination. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. | Provides a quantitative description of the strength and nature of the interactions involved in stereochemical induction and chiral recognition. |

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of this compound and for the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By calculating the NMR parameters for different possible conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with the experimental one. This can aid in the assignment of complex spectra and in the conformational analysis of the molecule in solution. ruc.dknih.gov Furthermore, computational methods have been developed to predict the differences in NMR spectra for diastereomeric derivatives, which is a powerful tool for the determination of absolute configuration. frontiersin.org

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and to assign the observed absorption bands to specific vibrational modes. This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretches of the amine group and the C-O stretches of the methoxy group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. The calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima in the experimental spectrum. This can help to understand the electronic structure of the molecule and the nature of its chromophores.

| Spectroscopic Technique | Predicted Properties | Computational Method | Utility |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT (GIAO) | Structural elucidation, conformational analysis, assignment of experimental spectra. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT | Structural confirmation, identification of functional groups, assignment of vibrational modes. |

| Raman Spectroscopy | Vibrational Frequencies, Intensities | DFT | Complementary to IR for structural analysis. |

| UV-Vis Spectroscopy | Excitation Energies, Oscillator Strengths | TD-DFT | Understanding electronic transitions and chromophores. |

Emerging Trends and Future Research Directions

Development of Novel Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices has spurred the development of new methods for synthesizing chiral amines that are more environmentally friendly and efficient than traditional approaches. nih.gov Key areas of innovation include biocatalysis and advanced chemocatalysis, which offer high enantioselectivity and atom economy. nih.gov

Biocatalytic Synthesis: Enzymes are increasingly being harnessed as powerful catalysts for producing chiral amines. Two primary enzymatic routes are prominent:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of (1R)-1-(2-Methoxyphenyl)propylamine, a prochiral ketone, 1-(2-methoxyphenyl)propan-1-one, would be the starting material. The use of engineered transaminases can lead to high yields and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone using ammonia (B1221849) as the amino donor and a cofactor like NAD(P)H. nih.gov This method is highly atom-economical. Protein engineering has been instrumental in developing AmDHs with a broader substrate scope and enhanced stability, making them suitable for synthesizing aromatic amines. nih.govresearchgate.net

A comparative example is the biocatalytic synthesis of the structurally related (S)-1-methoxy-2-propylamine, where both transaminase and amine dehydrogenase systems have been successfully employed to convert the prochiral ketone, methoxyacetone, into the desired chiral amine with high efficiency. researchgate.net

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is one of the most direct and "green" strategies for producing chiral amines. nih.gov This method involves the reduction of a prochiral imine, formed from the corresponding ketone and an amine source, using a chiral catalyst. Iridium and Rhodium complexes with chiral phosphine (B1218219) ligands are commonly used. acs.org This approach offers high turnover numbers and excellent enantioselectivity, minimizing waste. nih.gov

| Synthetic Route | Key Features | Advantages | Challenges |

| Biocatalysis (Transaminases) | Uses engineered enzymes to transfer an amino group from a donor to a ketone. nih.gov | Very high enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability, cost of cofactors, and potential for product inhibition. |

| Biocatalysis (Amine Dehydrogenases) | Employs enzymes for direct reductive amination of ketones using ammonia. nih.govresearchgate.net | High atom economy, uses inexpensive ammonia, sustainable. | Limited enzyme availability for all substrates, cofactor regeneration required. |

| Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral transition metal catalyst (e.g., Ir, Rh). nih.govacs.org | High efficiency, broad substrate scope, excellent atom economy. nih.gov | Cost of precious metal catalysts, sensitivity of catalysts to air and moisture. |

Exploration of New Catalytic Applications

Beyond its role as a synthetic intermediate, a key area of future research is the application of this compound and its derivatives as catalysts or ligands in other chemical transformations. Chiral amines are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis. nih.govacs.org

The nitrogen atom and the inherent chirality of this compound make it an attractive candidate for development into a novel ligand for transition-metal catalysis. By reacting it with other molecules, new bidentate or polydentate ligands could be created. These new ligands could then be complexed with metals like iridium, rhodium, or palladium to catalyze a variety of asymmetric reactions, such as:

Asymmetric hydrogenations

Asymmetric allylic alkylations

Asymmetric C-H functionalization reactions researchgate.net

The development of new chiral phosphorus ligands and N-heterocyclic carbenes has been a driving force in advancing asymmetric catalysis, and incorporating the this compound scaffold into these structures represents a promising research avenue. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes into continuous flow systems is a major trend in modern chemistry, offering significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.

Future research will likely focus on adapting the synthesis of this compound to flow chemistry protocols. For instance:

Flow-based Asymmetric Hydrogenation: A packed-bed reactor containing an immobilized chiral transition-metal catalyst could be used. The prochiral imine substrate would be continuously passed through the reactor, allowing for efficient conversion to the chiral amine product with easy separation of the catalyst.

Immobilized Enzyme Bioreactors: Transaminases or amine dehydrogenases can be immobilized on a solid support and used in a flow reactor. This setup allows for the continuous production of the chiral amine, simplifies product purification, and enables the reuse of the expensive enzyme, making the process more cost-effective and sustainable. nih.gov

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could further accelerate the discovery and optimization of reaction conditions for producing this compound and its derivatives.

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize synthetic routes, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. In-situ spectroscopic techniques that monitor reactions in real-time without the need for sampling are invaluable for gaining this insight. researchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy using fiber-optic probes is a powerful tool for this purpose. jasco-global.com An ATR probe can be inserted directly into the reaction vessel to collect spectra continuously as the reaction progresses. researchgate.net

For the synthesis of this compound, ATR-FTIR could be used to:

Monitor the consumption of the starting ketone (e.g., 1-(2-methoxyphenyl)propan-1-one) by observing the decrease in its characteristic carbonyl (C=O) stretching frequency.

Track the formation and consumption of the imine intermediate.

Follow the appearance of the final amine product by monitoring its N-H bending and C-N stretching vibrations.

This real-time data allows for precise determination of reaction endpoints, helps identify the formation of transient intermediates, and provides valuable information for mechanistic studies and process optimization. researchgate.net The ability to use such probes under a wide range of temperatures and pressures makes them highly versatile for monitoring both chemocatalytic and biocatalytic reactions.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(2-Methoxyphenyl)propylamine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination using 2-methoxyphenyl precursors. For example, fluorinated analogs (e.g., 3-fluorophenyl derivatives) are synthesized via reaction of fluorinated phenyl ketones with chiral amines under reducing conditions (e.g., NaBH₄/CeCl₃) . To ensure enantiomeric purity, chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are recommended. Asymmetric catalysis (e.g., using Rhodium-BINAP complexes) can also yield high enantiomeric excess (>95%) . Key parameters include temperature control (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%).

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8 ppm for OCH₃) and chiral center configuration via coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular formula (e.g., C₁₀H₁₅NO⁺, [M+H]⁺ = 166.1226).

- X-ray Crystallography: For absolute configuration determination, co-crystallization with chiral resolving agents (e.g., tartaric acid) is effective .

Q. How should researchers design assays to screen for biological activity (e.g., receptor binding)?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement assays (e.g., using ³H-serotonin or ³H-norepinephrine) can evaluate affinity for monoamine transporters. Competitive binding curves (IC₅₀ values) are measured in transfected HEK293 cells .

- Enzyme Inhibition Studies: Test MAO-A/MAO-B inhibition using fluorogenic substrates (e.g., kynuramine) and monitor fluorescence decay .

- Functional Assays: Measure cAMP accumulation in cells expressing GPCRs (e.g., β-adrenergic receptors) to assess agonism/antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

Methodological Answer: Discrepancies often arise from substituent positioning (e.g., 2-methoxy vs. 4-methoxy or fluorinated analogs). Systematic structure-activity relationship (SAR) studies are critical:

- Molecular Docking: Compare binding poses in serotonin transporter (SERT) or dopamine receptor homology models. The 2-methoxy group may sterically hinder interactions compared to 3-fluoro analogs .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., methoxy vs. methyl groups) to biological activity using regression models .

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsomes) to determine if differences arise from bioavailability rather than intrinsic activity .

Q. What strategies optimize enantioselective synthesis for scalable production?

Methodological Answer:

- Asymmetric Catalysis: Use Ru-(BINAP) catalysts for transfer hydrogenation of ketone intermediates (e.g., 2-methoxyphenylpropanone), achieving >90% ee .